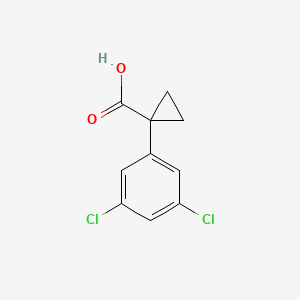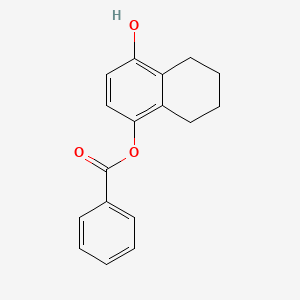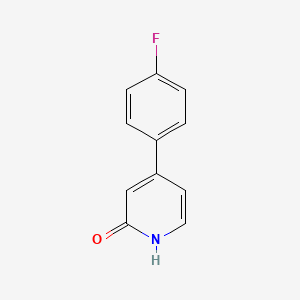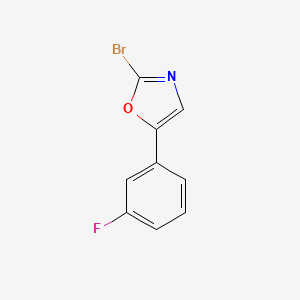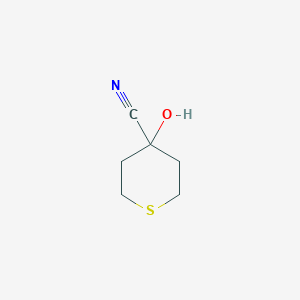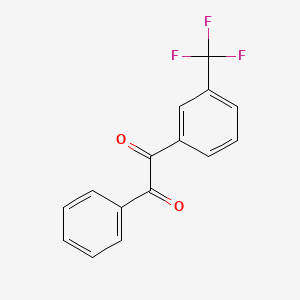
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to an ethane-1,2-dione backbone
Méthodes De Préparation
The synthesis of 1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione typically involves organic synthetic routes. One common method includes the reaction of phenylacetic acid with trifluoromethylbenzene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Analyse Des Réactions Chimiques
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione can be compared with similar compounds such as:
- 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione
- 1-Phenyl-2-(2-(trifluoromethyl)phenyl)ethane-1,2-dione
- 1-Phenyl-2-(3-(fluoromethyl)phenyl)ethane-1,2-dione
These compounds share structural similarities but differ in the position or nature of the substituents, leading to variations in their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C15H9F3O2 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
1-phenyl-2-[3-(trifluoromethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)12-8-4-7-11(9-12)14(20)13(19)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
CYHQQHNKADORRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


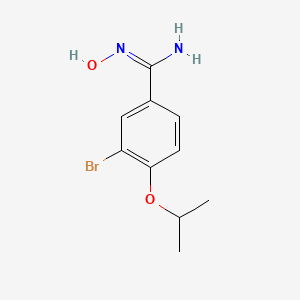
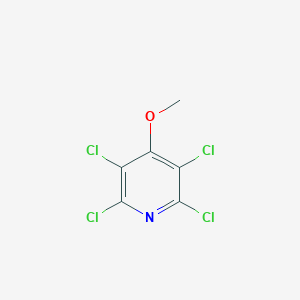
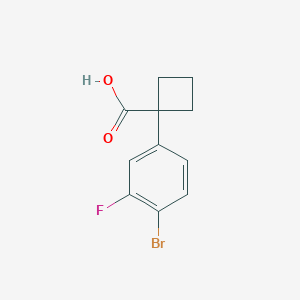

![{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11721086.png)
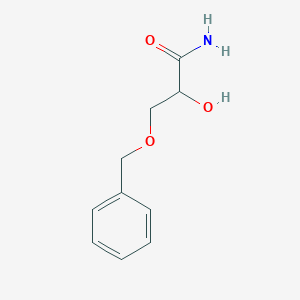
![4-{[4-(Tert-butoxy)phenyl]methyl}piperidine](/img/structure/B11721100.png)

